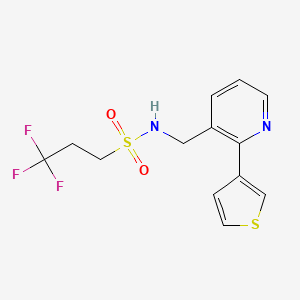
3,3,3-trifluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propane-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3,3,3-trifluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propane-1-sulfonamide" involves intricate fluorinated and sulfonamide groups, which are of significant interest due to their potential applications in various fields of chemistry and materials science. The incorporation of trifluoromethyl groups often imparts unique physical and chemical properties to molecules, including increased lipophilicity and metabolic stability.
Synthesis Analysis
Synthesis of related sulfonamide structures typically involves the coupling of bromopyridines with primary and secondary sulfonamides, catalyzed by transition metal catalysts under controlled conditions (Han, 2010). For compounds similar to the target molecule, strategic functional group interconversions and the use of sulfonamide groups as terminators in cyclization reactions are common synthetic approaches (Haskins & Knight, 2002).
Molecular Structure Analysis
The molecular structure of related fluorinated sulfonamides has been explored through various spectroscopic techniques, including FT-IR, NMR, and quantum mechanical calculations, to determine the conformational and electronic properties of the molecules (Govindasamy & Gunasekaran, 2015). These studies reveal the impact of fluorination and sulfonamide groups on the electronic distribution and molecular geometry.
Chemical Reactions and Properties
Fluorinated sulfonamides participate in various chemical reactions, including Michael addition and nucleophilic substitution, owing to the electron-withdrawing nature of the trifluoromethyl and sulfonamide groups (Tsuge et al., 1997). These functional groups enhance the reactivity of adjacent carbon centers, facilitating the formation of complex structures.
科学的研究の応用
Catalytic Applications and Cyclization Reactions
Sulfonamides have been identified as novel terminators of cationic cyclizations, offering an efficient pathway for the formation of polycyclic systems. The use of trifluoromethanesulfonic (triflic) acid as a catalyst facilitates the cyclization of homoallylic sulfonamides to pyrrolidines, demonstrating the preference for the formation of pyrrolidines or homopiperidines over piperidines, despite the potential for trapping a tertiary carbocation. This process underscores the versatility of sulfonamides in catalyzing cationic cascades for polycyclic system synthesis (Haskins & Knight, 2002).
Synthesis of Pyrrolidin-3-ones and Prolines
Further research into the rearrangement of threonine and serine-based N-(3-phenylprop-2-yn-1-yl) sulfonamides underlines the unexpected formation of pyrrolidin-3-ones, diverging from the anticipated formation of 1,4-oxazepanes. This outcome, catalyzed by trimethylsilyl trifluoro-methanesulfonate (TMSOTf), offers insight into the synthesis mechanisms and the scope of rearrangement for these compounds, expanding the toolkit for synthesizing pyrrolidin-3-ones with potential applications in various fields of chemistry (Králová et al., 2019).
Fluorinated Compound Synthesis
The divergent chemical synthesis of prolines bearing fluorinated one-carbon units at the 4-position showcases the utility of N-[3-(trifluoromethyl)homoallyl]sulfonamides in organic synthesis. This process, involving intramolecular addition or S(N)2'-type reaction, highlights the capability to produce 2-substituted 4-(trifluoromethyl)- or 4-(difluoromethylene)pyrrolidines, facilitating the synthesis of optically active prolines. These findings contribute to the development of new methodologies for incorporating fluorinated groups into complex organic molecules, enhancing their utility in various scientific and industrial applications (Nadano et al., 2006).
特性
IUPAC Name |
3,3,3-trifluoro-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O2S2/c14-13(15,16)4-7-22(19,20)18-8-10-2-1-5-17-12(10)11-3-6-21-9-11/h1-3,5-6,9,18H,4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYNMCUAKSQOON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CSC=C2)CNS(=O)(=O)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,3-trifluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propane-1-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

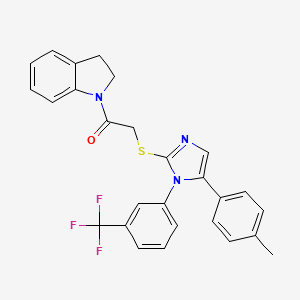
![1-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2484077.png)
![2-chloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2484078.png)
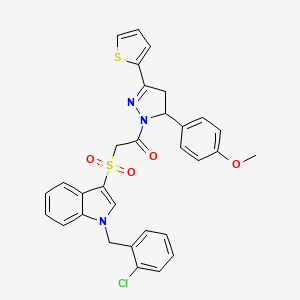
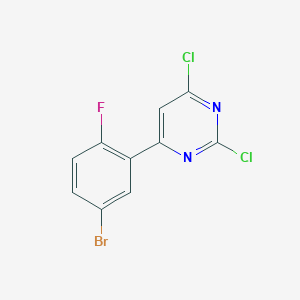

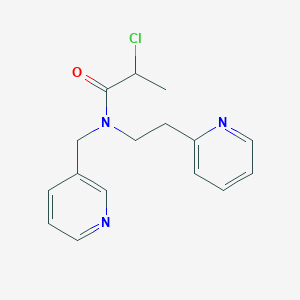
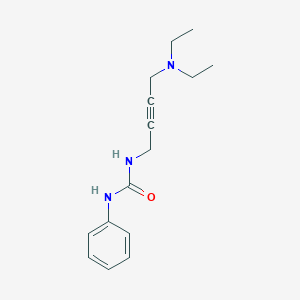

![1-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2484092.png)
![(E)-methyl 2-(3-(2-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2484094.png)
![N-(3-chlorophenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2484096.png)

![((3aR,8aS)-8,8a-Dihydro-3aH-indeno[1,2-d]oxazol-2-yl)((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)methane](/img/structure/B2484099.png)